
4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
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Overview
Description
4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides It features a cyano group, a benzamide moiety, and an isoindole ring
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 4-cyano-N-(1,3-dioxoisoindolin-4-yl)benzamide may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-cyano-N-(1,3-dioxoisoindolin-4-yl)benzamide may also exhibit a broad spectrum of biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that 4-cyano-N-(1,3-dioxoisoindolin-4-yl)benzamide may affect multiple biochemical pathways.
Result of Action
It is known that indole derivatives exhibit a broad spectrum of biological activities , suggesting that 4-cyano-N-(1,3-dioxoisoindolin-4-yl)benzamide may also have diverse molecular and cellular effects.
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors . This suggests that environmental factors may also influence the action of 4-cyano-N-(1,3-dioxoisoindolin-4-yl)benzamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide typically involves the following steps:
Formation of the Isoindole Ring: The isoindole ring can be synthesized through the cyclization of phthalic anhydride with an appropriate amine.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Benzamide Moiety: The final step involves the coupling of the isoindole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or potassium cyanide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the cyano or benzamide moieties.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide exhibit significant anticancer properties. For instance, isoindole-imide derivatives have been shown to modulate cytokine production, which is critical in cancer progression and immune response. These compounds can potentially treat various cancers including melanoma, breast cancer, and solid tumors by inhibiting tumor necrosis factor (TNF) and interleukin-1 (IL-1) production .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. The modulation of TNF and IL-10 levels suggests its utility in treating inflammatory diseases. This is particularly relevant for conditions where excessive cytokine production leads to tissue damage and chronic inflammation .
Mechanistic Insights
The mechanism of action for this compound likely involves interactions with specific receptors or enzymes that regulate inflammatory and immune responses. In silico studies could provide insights into its binding affinities and interactions with target proteins, enhancing the understanding of its pharmacodynamics .
In Vitro Studies
In vitro studies have demonstrated the ability of related compounds to inhibit the growth of cancer cell lines. For example, compounds derived from isoindole structures have been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .
Animal Models
Preclinical studies using animal models are essential to evaluate the therapeutic efficacy and safety profile of this compound. These studies can help establish dosage regimens and assess potential side effects before human clinical trials.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide: Lacks the cyano group, which may affect its reactivity and biological activity.
4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzamide: Similar structure but with a different position of the isoindole ring, potentially leading to different properties.
Uniqueness
4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is unique due to the presence of both the cyano group and the isoindole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
4-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound is characterized by its unique isoindole structure, which contributes to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C16H12N4O3, with a molecular weight of approximately 304.29 g/mol. The structure features a cyano group and a dioxo isoindole moiety, which are critical for its biological activity.
Research indicates that this compound exhibits multiple biological activities:
- Inhibition of Protein Degradation : The compound has been identified as a modulator of the cereblon E3 ubiquitin ligase complex. This interaction can lead to the targeted degradation of specific proteins involved in cancer progression, particularly in multiple myeloma .
- Anti-inflammatory Properties : Isoindole derivatives have been shown to modulate cytokine production. Specifically, they can inhibit TNF-alpha and IL-1 beta production while stimulating IL-10 production, making them potential candidates for treating inflammatory diseases .
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have demonstrated efficacy against various cancer types by inducing apoptosis in tumor cells and inhibiting cell proliferation .
Study 1: Antitumor Efficacy
In a study examining the effects of isoindole derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in breast and lung cancer cell lines at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Study 2: Inhibition of Cytokine Production
A study focused on the anti-inflammatory effects of this compound revealed that it effectively reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by up to 70% at a concentration of 25 µM. This suggests a potential application in treating inflammatory conditions such as rheumatoid arthritis.
Table 1: Biological Activity Summary
Activity Type | Effect | Concentration Range |
---|---|---|
Antitumor Activity | Induction of apoptosis | 10 µM - 50 µM |
Cytokine Inhibition | Reduction in TNF-alpha levels | 25 µM |
Anti-inflammatory | Stimulation of IL-10 production | 25 µM |
Table 2: Comparison with Related Compounds
Compound Name | Molecular Weight | Main Activity |
---|---|---|
Thalidomide | 258.27 g/mol | Immunomodulatory |
Lenalidomide | 357.43 g/mol | Antitumor |
This compound | 304.29 g/mol | Antitumor & Anti-inflammatory |
Properties
IUPAC Name |
4-cyano-N-(1,3-dioxoisoindol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3/c17-8-9-4-6-10(7-5-9)14(20)18-12-3-1-2-11-13(12)16(22)19-15(11)21/h1-7H,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLVTRSKHUCDSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)C#N)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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